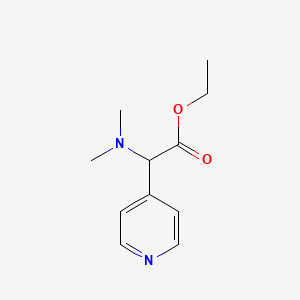

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring substituted at the 4-position with a dimethylamino group and an ethyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(pyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate is being investigated for its potential as a therapeutic agent due to its interaction with biological targets. Research indicates that compounds with similar structures may act as inhibitors for specific receptors involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) . These compounds can exhibit high potency against mutant forms of EGFR, which are implicated in various cancers, suggesting that this compound could be useful in developing targeted cancer therapies.

Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationships (SARs) of related compounds to optimize their efficacy and safety profiles. For example, modifications to the pyridine ring or the dimethylamino group can significantly influence the biological activity of these compounds . Such investigations are crucial for identifying lead compounds for further development.

Pharmacological Insights

Mechanism of Action

The compound is thought to engage with various neurotransmitter systems due to its structural features. Its ability to modulate receptors such as the muscarinic acetylcholine receptor (M3 mAChR) has been documented, indicating potential applications in treating conditions like overactive bladder or other smooth muscle-related disorders .

Bioavailability and Pharmacokinetics

Research on pharmacokinetics shows that related compounds exhibit favorable absorption and distribution characteristics when administered orally. For instance, a compound structurally similar to this compound demonstrated a half-life of approximately 7.8 hours and moderate clearance rates in preclinical studies . Understanding these properties is essential for optimizing dosage forms and therapeutic regimens.

Industrial Applications

Cosmetic Formulations

this compound may also find applications in cosmetic formulations due to its potential skin benefits. Research emphasizes the importance of evaluating safety and efficacy for new cosmetic ingredients, which could include this compound if proven effective .

Synthesis of Derivatives

The compound's amino group allows for further chemical modifications, leading to the synthesis of various derivatives that may possess unique properties or enhanced activities. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Table: Overview of Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The pyridine ring may also interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring substituted at the 3-position.

Methyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a pyridine ring makes it a versatile compound for various applications.

Biological Activity

Ethyl 2-(dimethylamino)-2-(pyridin-4-yl)acetate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16N2O2

- Molecular Weight : 224.27 g/mol

The compound features a pyridine ring, which is known for its role in enhancing biological activity through interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit notable anticancer properties. A study demonstrated that certain pyridine-containing compounds showed potent anti-proliferative effects against human cancer cell lines such as HepG2 and A549, with IC50 values often below 10 µM, suggesting strong cytotoxicity towards cancer cells while maintaining low toxicity to normal cells .

The mechanism of action for compounds related to this compound typically involves:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as NAPE-PLD, which is involved in the biosynthesis of bioactive lipids. This inhibition can lead to reduced levels of endocannabinoids, affecting various physiological processes .

- Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells via caspase activation, specifically caspase-3, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in the substituents on the pyridine ring significantly affect potency. For example, modifications at the 4-position often enhance binding affinity and selectivity towards biological targets .

- Dimethylamino Group : The presence of the dimethylamino group has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound and its analogs:

-

Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structures inhibited cancer cell proliferation with IC50 values ranging from 1 to 10 µM against various cancer lines .

Compound Cell Line IC50 (µM) Compound A HepG2 <10 Compound B A549 <10 - Inhibition Studies : The compound has been evaluated for its ability to inhibit NAPE-PLD, showing promising results with pIC50 values indicating nanomolar potency in some derivatives .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)-2-pyridin-4-ylacetate |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-5-7-12-8-6-9/h5-8,10H,4H2,1-3H3 |

InChI Key |

HPLKZZNEIGEKQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=NC=C1)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.